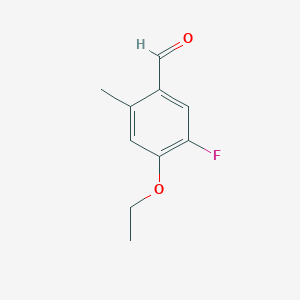
4-Ethoxy-5-fluoro-2-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-5-fluoro-2-methylbenzaldehyde is an organic compound with the chemical formula C10H11FO2. It is a derivative of benzaldehyde, featuring ethoxy, fluoro, and methyl substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-5-fluoro-2-methylbenzaldehyde typically involves the introduction of ethoxy, fluoro, and methyl groups onto a benzaldehyde core. One common method is the Friedel-Crafts acylation reaction, where an ethoxy group is introduced using ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The fluoro and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate fluorinating and methylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process typically includes steps such as halogenation, alkylation, and formylation, followed by purification techniques like distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-5-fluoro-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy, fluoro, and methyl groups can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and methylating agents like methyl iodide (CH3I) for methylation.
Major Products Formed
Oxidation: 4-Ethoxy-5-fluoro-2-methylbenzoic acid.
Reduction: 4-Ethoxy-5-fluoro-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the specific reagents used.
Scientific Research Applications
4-Ethoxy-5-fluoro-2-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-5-fluoro-2-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ethoxy, fluoro, and methyl groups can influence its binding affinity and specificity, affecting the overall biological response.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxy-2-fluoro-5-methylbenzaldehyde
- 4-Ethoxy-5-fluoro-2-(methoxymethyl)benzaldehyde
- 2-Fluoro-5-methylbenzaldehyde
Uniqueness
4-Ethoxy-5-fluoro-2-methylbenzaldehyde is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of both ethoxy and fluoro groups on the benzene ring can enhance its stability and reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry and research applications.
Properties
Molecular Formula |
C10H11FO2 |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
4-ethoxy-5-fluoro-2-methylbenzaldehyde |
InChI |
InChI=1S/C10H11FO2/c1-3-13-10-4-7(2)8(6-12)5-9(10)11/h4-6H,3H2,1-2H3 |
InChI Key |
XVPPOQZFOZWPFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


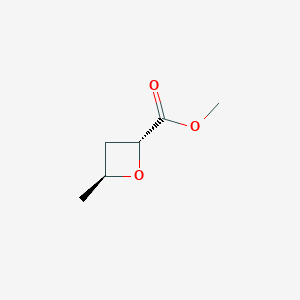
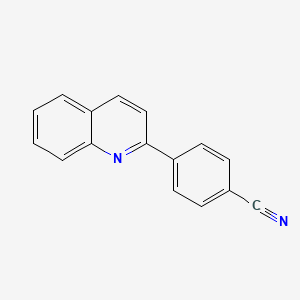
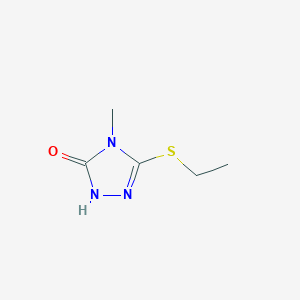
![4-Chloro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B14014185.png)
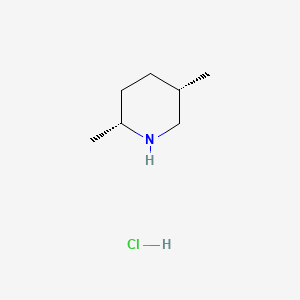
![Benzenecarbothioamide, 4-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14014204.png)
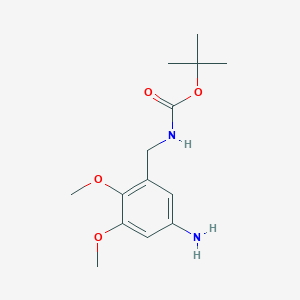
![tert-butyl (3aR,6aR)-3-oxo-3a,4,6,6a-tetrahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B14014216.png)


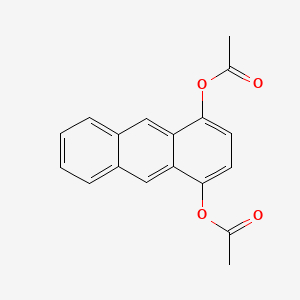
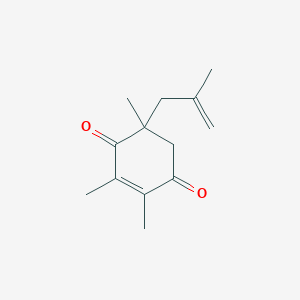
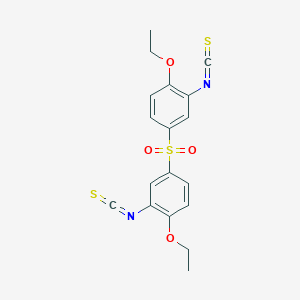
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B14014252.png)
